![molecular formula C18H29NO7S B3115023 N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine CAS No. 206265-94-3](/img/structure/B3115023.png)
N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine is C18H29NO7S . The InChI code is 1S/C18H29NO7S/c1-15-5-7-16 (8-6-15)27 (21,22)25-14-13-24-12-11-23-10-9-19-17 (20)26-18 (2,3)4/h5-8H,9-14H2,1-4H3, (H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 403.5 g/mol . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Utility in Organic Chemistry
N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine, as part of the broader BOC group, is used in organic synthesis. One study discusses the synthesis and utility of a related compound, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), as a coupling reagent for various reactions, including esterification, thioesterification, amidation, and peptide synthesis. This demonstrates the versatility of BOC-group compounds in facilitating complex organic reactions (Thalluri et al., 2013).
2. Applications in Polymer Materials Chemistry
In the field of polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, to which this compound belongs, is employed for protecting functional groups. A study investigated the thermal decomposition behavior of polymers containing the BOC group, illustrating the group's stability and its role in polymer chemistry (Jing, Suzuki, & Matsumoto, 2019).
3. Dendrimer Synthesis
BOC-protected amines are integral in dendrimer synthesis. For instance, a dendrimer displaying BOC-protected amines was synthesized, showing the usefulness of BOC groups in creating complex molecular structures. Such dendrimers have potential applications in various fields, including drug delivery and material science (Umali, Crampton, & Simanek, 2007).
4. Nanotechnology and Biomedical Applications
The BOC group has applications in nanotechnology, particularly in protein patterning. A study demonstrated the use of poly(Boc-aminooxy tetra(ethylene glycol) methacrylate) for protein immobilization on nanoscale patterns. This highlights its potential in biomedical applications, such as biosensors and cell interaction studies (Christman et al., 2011).
5. Antioxidant Activity in Organotellurium Compounds
N-BOC groups are also found in organotellurium compounds with antioxidant properties. A series of chiral N-boc organotellurium compounds demonstrated significant inhibition against radicals, showcasing the importance of the BOC group in medicinal chemistry (Revanna et al., 2016).
Wirkmechanismus
Target of Action
Tos-PEG3-NH-Boc, also known as N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine or PROTAC Linker 9, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Tos-PEG3-NH-Boc functions as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . By bringing the E3 ubiquitin ligase into close proximity with the target protein, PROTACs facilitate the transfer of ubiquitin to the target protein . This ubiquitination signals for the target protein to be degraded by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Tos-PEG3-NH-Boc is the ubiquitin-proteasome system . This system is a major pathway for protein degradation within cells . By facilitating the degradation of specific target proteins, Tos-PEG3-NH-Boc can influence various downstream cellular processes .
Pharmacokinetics
The solubility of tos-peg3-nh-boc in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
The primary result of Tos-PEG3-NH-Boc’s action is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, Tos-PEG3-NH-Boc can influence a variety of molecular and cellular processes .
Action Environment
The action, efficacy, and stability of Tos-PEG3-NH-Boc can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability can be influenced by storage conditions . For example, it is recommended to store Tos-PEG3-NH-Boc at 4°C, protected from light, and under nitrogen . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7S/c1-15-5-7-16(8-6-15)27(21,22)25-14-13-24-12-11-23-10-9-19-17(20)26-18(2,3)4/h5-8H,9-14H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYDEPNEKFVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




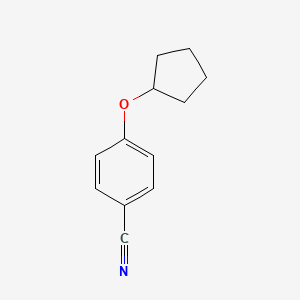
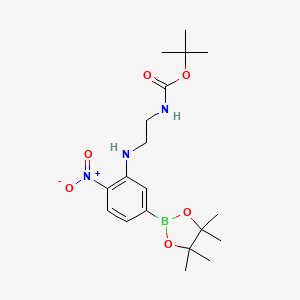
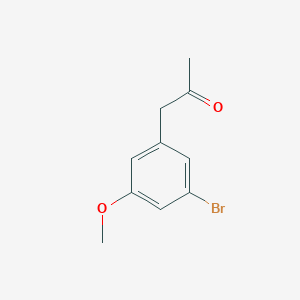
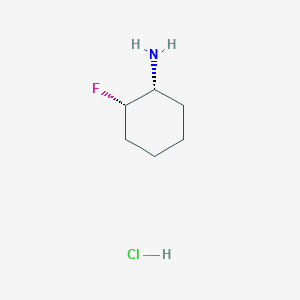
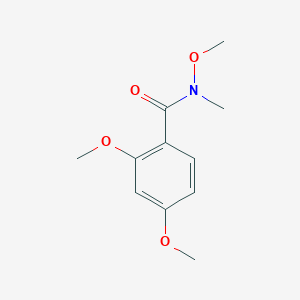
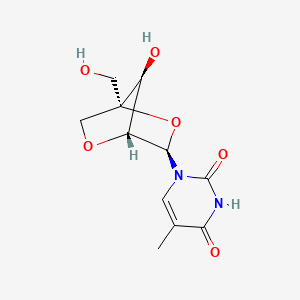
![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

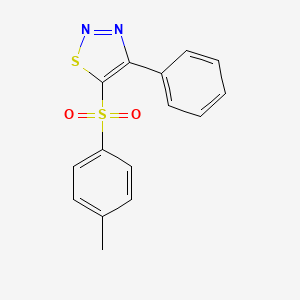
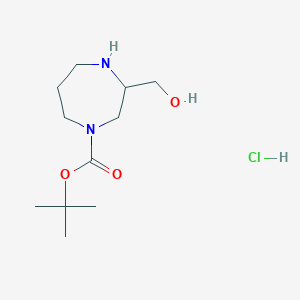
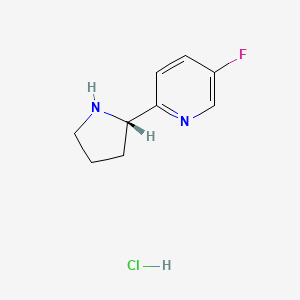
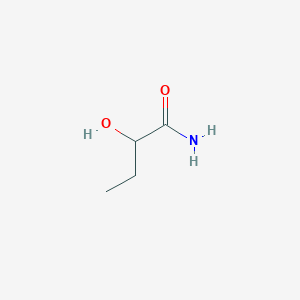
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)